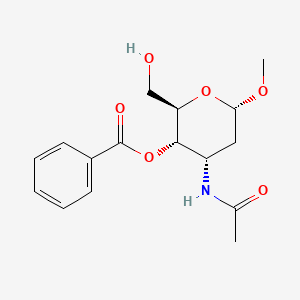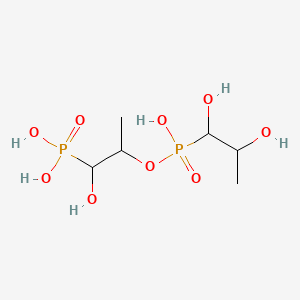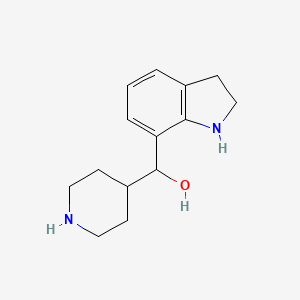
4-(1-Aminocyclopropyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminocyclopropyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a 1-aminocyclopropyl group at the fourth position and a ketone functional group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable aminocyclopropane derivative. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the aminocyclopropane derivative under controlled temperature conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity . The reaction mixture is then subjected to purification processes, including crystallization and filtration, to isolate the desired product.
化学反应分析
Types of Reactions
4-(1-Aminocyclopropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
科学研究应用
4-(1-Aminocyclopropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Aminocyclopropyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
1-Aminocyclopropane-1-carboxylic acid: A compound with a similar aminocyclopropyl group but different functional groups.
Cyclopropylamine: A compound with a cyclopropyl group and an amino group.
Uniqueness
4-(1-Aminocyclopropyl)cyclohexan-1-one is unique due to the presence of both a cyclohexane ring and a 1-aminocyclopropyl group, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
4-(1-aminocyclopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c10-9(5-6-9)7-1-3-8(11)4-2-7/h7H,1-6,10H2 |
InChI 键 |
OAJKYLPXKSEQQM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CCC1C2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
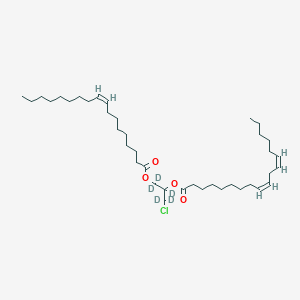
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
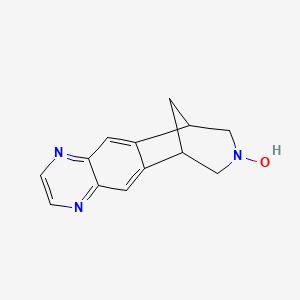

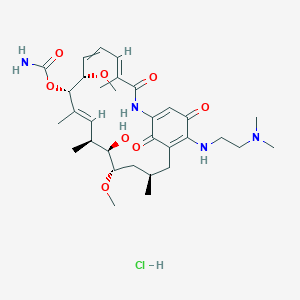
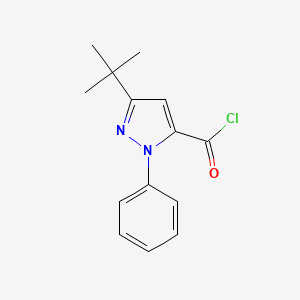

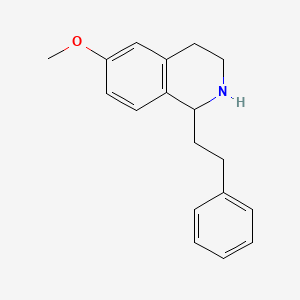
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
